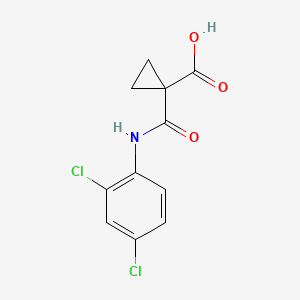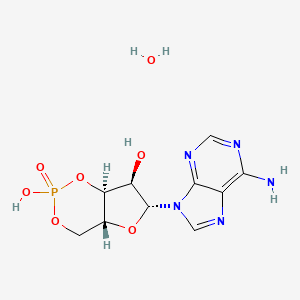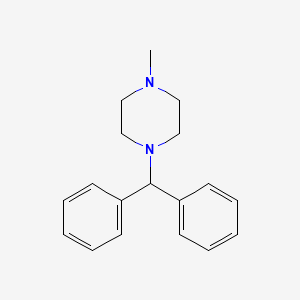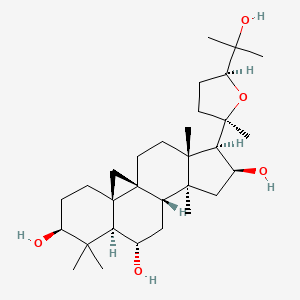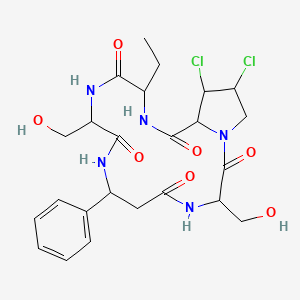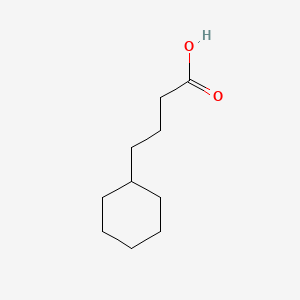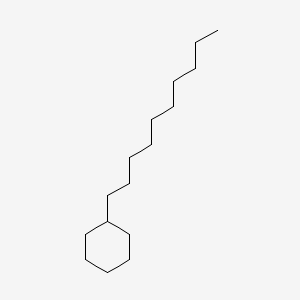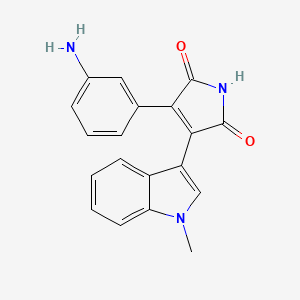
CP21R7
Descripción general
Descripción
CP21R7 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase involved in various cellular processes such as cell membrane-to-nucleus signaling, gene transcription, translation, cytoskeletal structuring, and cell cycle progression and survival . This compound also exhibits inhibitory activity against protein kinase C alpha (PKCα) .
Aplicaciones Científicas De Investigación
CP21R7 has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CP21R7 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the pyrrole ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Substitution reactions: The pyrrole ring undergoes substitution reactions to introduce various functional groups, such as the indole and aminophenyl groups.
Cyclization: The final step involves the cyclization of the substituted pyrrole to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
CP21R7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: This compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives .
Mecanismo De Acción
CP21R7 exerts its effects by selectively inhibiting GSK-3β. The inhibition of GSK-3β leads to the activation of canonical Wnt signaling, resulting in increased levels of intracellular β-catenin. This activation promotes various cellular processes, including cell proliferation, differentiation, and survival . This compound also inhibits PKCα, although with lower potency .
Comparación Con Compuestos Similares
Similar Compounds
Lithium chloride: A well-known GSK-3β inhibitor used in various research studies.
Tideglusib: Another selective GSK-3β inhibitor with potential therapeutic applications in neurodegenerative diseases.
CHIR99021: A potent and selective GSK-3β inhibitor commonly used in stem cell research.
Uniqueness of CP21R7
This compound is unique due to its high potency and selectivity for GSK-3β, with an IC50 value of 1.8 nM . It also exhibits inhibitory activity against PKCα, making it a valuable tool for studying the interplay between these kinases . Additionally, this compound’s ability to activate canonical Wnt signaling and promote mesodermal differentiation of human pluripotent stem cells further distinguishes it from other GSK-3β inhibitors .
Propiedades
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

